Methyl 2-(dimethoxyphosphinyl)acrylate
Overview
Description
Methyl 2-(dimethoxyphosphinyl)acrylate is an organophosphorus compound with the molecular formula C6H11O5P. This compound is characterized by the presence of a phosphonate group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis and polymer chemistry .
Mechanism of Action
Target of Action
Methyl 2-(dimethoxyphosphinyl)acrylate, also known as methyl 2-dimethoxyphosphorylprop-2-enoate, is a phosphorus-based (meth)acrylate monomer . The primary targets of this compound are polymers bearing phosphonated ester, phosphonic acid, or phosphoric ester functions . These polymers have been widely studied due to their interesting properties .
Mode of Action
The compound interacts with its targets through polymerization processes, including free radical polymerization, photopolymerization, or controlled radical polymerization . This interaction results in the formation of polymers with complex architectures .
Biochemical Pathways
The affected pathways involve the synthesis of monomers and polymers . The compound, dimethyl (2-hydroxyethyl)phosphonate, reacts with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting dimethyl [(2-methacryloyloxy)ethyl]phosphonate is then isolated by distillation under vacuum .
Result of Action
The result of the compound’s action is the formation of polymers with phosphonated ester, phosphonic acid, or phosphoric ester functions . These polymers exhibit properties such as fire proofing resistance and improved adhesive properties due to multiple attachment sites on metallic surfaces . They are also useful for anticorrosion and are used in the biomedical field for tissue engineering, in dental composites or adhesives .
Biochemical Analysis
Biochemical Properties
Methyl 2-(dimethoxyphosphinyl)acrylate plays a significant role in biochemical reactions, particularly in the polymerization of phosphorus-containing (meth)acrylate monomers . It interacts with various enzymes and proteins, including those involved in free radical polymerization and photopolymerization processes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethoxyphosphinyl)acrylate can be synthesized through various methods. One common approach involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxyphosphinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted acrylates, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(dimethoxyphosphinyl)acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with an acetate group instead of an acrylate group.
Trimethyl 2-phosphonoacrylate: Another phosphorus-containing acrylate with similar reactivity.
Uniqueness
Methyl 2-(dimethoxyphosphinyl)acrylate is unique due to its combination of a phosphonate group with an acrylate moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and functionalization .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGCDRCJQKACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203675 | |
Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55168-74-6 | |
Record name | 2-Propenoic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55168-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055168746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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